molecular formula C19H22N2O3S B11580847 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenoxybutanamide

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenoxybutanamide

Cat. No.: B11580847
M. Wt: 358.5 g/mol
InChI Key: BSUXGZTXJWZSKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenoxybutanamide involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole core is synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable carbonyl compound under acidic conditions . The resulting intermediate is then reacted with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine to form the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact pathways and molecular targets are still under investigation, but it is believed to modulate key signaling pathways involved in cell growth and survival .

Properties

Molecular Formula

C19H22N2O3S

Molecular Weight

358.5 g/mol

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)-2-phenoxybutanamide

InChI

InChI=1S/C19H22N2O3S/c1-4-15(24-12-8-6-5-7-9-12)17(23)21-18-20-13-10-19(2,3)11-14(22)16(13)25-18/h5-9,15H,4,10-11H2,1-3H3,(H,20,21,23)

InChI Key

BSUXGZTXJWZSKT-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=NC2=C(S1)C(=O)CC(C2)(C)C)OC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.